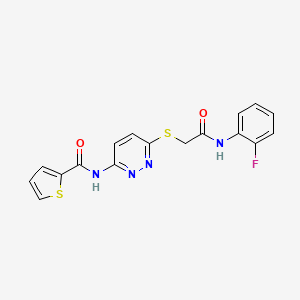

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O2S2 and its molecular weight is 388.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . They are evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the expression of collagen , a key protein involved in the formation of fibrotic tissue.

Biochemical Pathways

The compound appears to affect the collagen synthesis pathway, leading to a decrease in collagen expression . This suggests that the compound may interfere with the biochemical processes involved in collagen production or stability, thereby exerting its anti-fibrotic effects.

Result of Action

The compound has been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug.

Actividad Biológica

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C17H13FN4O2S2 |

| Molecular Weight | 388.44 g/mol |

| Purity | ~95% |

The structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties.

This compound primarily acts as an immune modulator . It stimulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immune responses. Upon activation, STING triggers a cascade involving interferon regulatory factors, leading to increased expression of type I interferons and other cytokines. This enhances immune responses against tumors and viral infections.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties . It has been shown to inhibit tumor growth by modulating inflammatory pathways and enhancing immune responses. The ability to activate the STING pathway suggests potential applications in cancer therapy, particularly in immuno-oncology.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory activity . It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:

- Synthesis : The synthesis involves multi-step organic reactions that require careful optimization to ensure high yields and purity.

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Molecular docking studies indicate that the compound interacts favorably with targets involved in cancer progression and inflammation, further supporting its therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

- Cancer Models : In animal models of cancer, treatment with this compound resulted in significant tumor size reduction compared to controls, demonstrating its potential as an anticancer agent .

- Inflammatory Disease Models : In models of inflammatory diseases, administration of the compound led to decreased levels of inflammatory markers, indicating its role as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Functional Groups

The presence of various functional groups enhances its reactivity and biological activity, making it suitable for further modifications in drug development.

Anticancer Activity

Numerous studies indicate that this compound exhibits significant anticancer properties. The mechanisms through which it operates include:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes crucial for cancer cell proliferation, leading to reduced tumor growth.

- Modulation of Signaling Pathways : It influences signaling pathways involving G protein-coupled receptors (GPCRs), essential for cellular communication and regulation.

- Antioxidant Properties : The thiophene and thioether moieties may provide antioxidant effects, mitigating oxidative stress in cells.

Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.3 | Effective against cervical cancer |

| MCF-7 | 12.5 | Significant effect on breast cancer |

| A549 | 18.7 | Moderate activity on lung cancer |

These results suggest the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential use in treating infections caused by resistant strains.

In Vivo Studies

In studies involving mice with induced tumors, administration of N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent.

Clinical Trials

Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans, particularly for treating specific types of cancer. Preliminary results have shown promising signs of activity against various malignancies.

Propiedades

IUPAC Name |

N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2S2/c18-11-4-1-2-5-12(11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-6-3-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGGZMVAVPDKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.